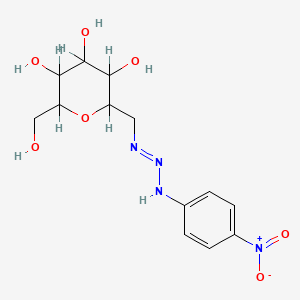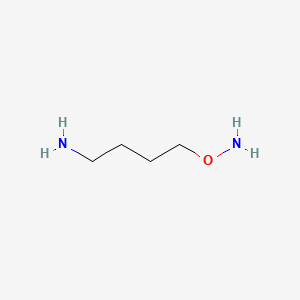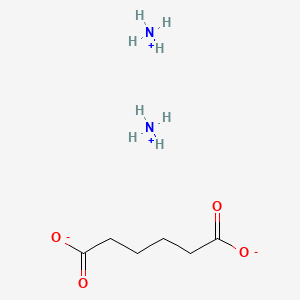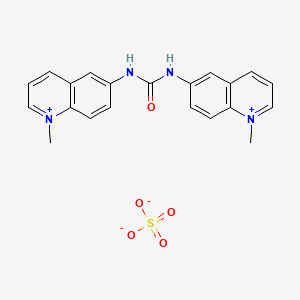![molecular formula C17H17N2+ B1204489 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)](/img/structure/B1204489.png)
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is a heterocyclic compound that features a fused ring system combining pyrazole and indazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and bromination steps. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with different properties .
科学的研究の応用
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 1H-indazole and its derivatives, share some chemical and biological properties.
Pyrazole Derivatives:
Uniqueness
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is unique due to its fused ring system, which combines the properties of both pyrazole and indazole moieties. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H17N2+ |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium |
InChI |
InChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1 |
InChIキー |
IQWHRVHICNHXIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4 |
同義語 |
2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide DMPPIB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)











